molecular formula C9H12BrNO B1405998 (2-Bromo-5-ethoxyphenyl)methanamine CAS No. 1511487-34-5

(2-Bromo-5-ethoxyphenyl)methanamine

Cat. No.: B1405998
CAS No.: 1511487-34-5
M. Wt: 230.1 g/mol
InChI Key: UDQXZOFNDJSXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance in Modern Chemical Research

Substituted phenylmethanamines are a class of compounds that feature prominently as key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of different functional groups on the phenyl ring allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can influence its reactivity and biological interactions.

The presence of a bromine atom, for instance, not only imparts specific steric and electronic characteristics but also serves as a versatile handle for a variety of synthetic transformations. Halogenated aromatic compounds are pivotal in the synthesis of pharmaceuticals and agrochemicals. uni.lu The bromine substituent can be readily replaced or can participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This versatility is crucial for the assembly of complex molecular scaffolds.

Furthermore, the ethoxy group, an electron-donating substituent, can modulate the reactivity of the aromatic ring and influence the molecule's lipophilicity, a key parameter in drug design. The aminomethyl group provides a primary amine functionality, which is a common feature in many bioactive compounds and a key site for further derivatization.

While direct research on (2-Bromo-5-ethoxyphenyl)methanamine is limited, the study of its methoxy (B1213986) analogue, (2-Bromo-5-methoxyphenyl)methanamine (B1593238), highlights the potential of this class of compounds. Research on the methoxy analogue suggests its utility as a building block for receptor-targeting agents. The primary amine can engage in crucial hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors.

Overview of Structural Features and Synthetic Potential

The synthetic potential of this compound stems from the distinct reactivity of its three key functional groups: the bromo substituent, the ethoxy group, and the aminomethyl group.

The bromo substituent on the aromatic ring is a key feature for synthetic diversification. It can readily participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the creation of complex molecular frameworks.

The aminomethyl group is a primary amine that can undergo a variety of chemical transformations. These include N-acylation to form amides, N-alkylation to produce secondary and tertiary amines, and reductive amination with aldehydes and ketones to yield more complex amine structures. These reactions are instrumental in building diverse libraries of compounds for biological screening.

The combination of these functional groups in a single molecule makes this compound a valuable intermediate for the synthesis of a broad spectrum of target molecules with potential applications in medicinal chemistry and materials science. The ability to selectively manipulate each functional group allows for a high degree of molecular diversity to be generated from a single starting material.

Physicochemical Properties of a Related Compound: (2-Bromo-5-methoxyphenyl)methanamine

Due to the limited availability of specific data for this compound, the physicochemical properties of its close analogue, (2-Bromo-5-methoxyphenyl)methanamine, are presented below. The primary difference between these two compounds is the substitution of a methoxy group with an ethoxy group, which would be expected to slightly increase the molecular weight and lipophilicity.

PropertyValue
Molecular FormulaC8H10BrNO
Molecular Weight216.08 g/mol
XlogP (predicted)1.4
Monoisotopic Mass214.99458 Da

Data sourced from PubChemLite for (2-bromo-5-methoxyphenyl)methanamine hydrochloride. uni.lu

Predicted Spectroscopic Data

Predicted Collision Cross Section (CCS) for (2-bromo-5-methoxyphenyl)methanamine

Adductm/zPredicted CCS (Ų)
[M+H]+216.00186137.3
[M+Na]+237.98380149.1
[M-H]-213.98730143.5
[M+NH4]+233.02840159.4
[M+K]+253.95774138.1

Data sourced from PubChemLite for (2-bromo-5-methoxyphenyl)methanamine hydrochloride. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-5-ethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQXZOFNDJSXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Ethoxyphenyl Methanamine

Retrosynthetic Pathways and Strategic Considerations

Retrosynthetic analysis of (2-Bromo-5-ethoxyphenyl)methanamine reveals several plausible synthetic routes. The primary disconnection involves the carbon-nitrogen bond of the aminomethyl group. This bond can be formed through the reduction of a nitrile or the reductive amination of an aldehyde. This leads to two key precursors: 2-bromo-5-ethoxybenzonitrile or 2-bromo-5-ethoxybenzaldehyde.

A further retrosynthetic disconnection of these precursors involves the ethoxy group. This ether linkage can be readily formed via a Williamson ether synthesis, pointing to 2-bromo-5-hydroxybenzaldehyde or 2-bromo-5-hydroxybenzonitrile as the preceding intermediates. Finally, the arrangement of the bromo, hydroxyl, and formyl/cyano groups on the benzene (B151609) ring can be achieved through regioselective bromination of a simpler precursor, such as 3-hydroxybenzaldehyde or 3-hydroxybenzonitrile.

Strategic considerations in the synthesis of this compound revolve around the order of functional group introduction to ensure correct regiochemistry and to avoid unwanted side reactions. The hydroxyl group of 3-hydroxybenzaldehyde is an ortho-, para-director. To achieve the desired 2-bromo-5-hydroxybenzaldehyde, the para position to the hydroxyl group must be blocked or the reaction conditions must favor ortho-bromination.

Precursor Synthesis and Functionalization Routes

The synthesis of the key precursor, 2-bromo-5-hydroxybenzaldehyde, is a critical step. A common route starts from 3-hydroxybenzaldehyde. The regioselective bromination of 3-hydroxybenzaldehyde is influenced by the directing effects of the hydroxyl and formyl groups. The hydroxyl group is an activating ortho-, para-director, while the formyl group is a deactivating meta-director. This substitution pattern favors bromination at the positions ortho and para to the hydroxyl group.

A general procedure for the synthesis of 2-bromo-5-hydroxybenzaldehyde involves the direct bromination of 3-hydroxybenzaldehyde. In a typical reaction, 3-hydroxybenzaldehyde is dissolved in a suitable solvent, such as dichloromethane, and treated with bromine at a controlled temperature. The reaction yields the desired 2-bromo-5-hydroxybenzaldehyde, which can be isolated and purified. For instance, a reported procedure involves suspending 3-hydroxybenzaldehyde in dichloromethane, followed by the slow addition of bromine. After stirring overnight and subsequent workup, 2-bromo-5-hydroxybenzaldehyde was obtained with a yield of 63% chemicalbook.com.

Once 2-bromo-5-hydroxybenzaldehyde is synthesized, the next step is the introduction of the ethoxy group. This is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide or ethyl bromide. The reaction is generally carried out in the presence of a base, like potassium carbonate or sodium hydride, in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. This method is highly efficient for the preparation of asymmetrical ethers researchgate.netsunankalijaga.orgresearchgate.net. A similar methylation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with methyl iodide in the presence of potassium carbonate in dry DMF has been reported to proceed with a high yield of 98% scielo.br.

Direct Synthetic Approaches

With the precursor 2-bromo-5-ethoxybenzaldehyde in hand, the final step is the introduction of the aminomethyl group. This can be achieved through several direct synthetic approaches.

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds orientjchem.org. In this case, 2-bromo-5-ethoxybenzaldehyde can be reacted with ammonia in the presence of a reducing agent to form this compound. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices orientjchem.orgsigmaaldrich.com. Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is another effective method for direct reductive amination orientjchem.org.

Alternatively, the target compound can be synthesized from 2-bromo-5-ethoxybenzonitrile. The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. Phenylacetonitrile compounds are valuable intermediates in organic synthesis as they can be readily reduced to amines frontiersin.org.

As previously mentioned, the Williamson ether synthesis is the primary method for the etherification of the phenolic precursor. This SN2 reaction involves an alkoxide nucleophile attacking an alkyl halide researchgate.netsunankalijaga.orgresearchgate.net. For the synthesis of 2-bromo-5-ethoxybenzaldehyde, the phenoxide of 2-bromo-5-hydroxybenzaldehyde is reacted with an ethyl halide. The choice of base and solvent is crucial for the success of this reaction, with potassium carbonate and DMF being a common and effective combination scielo.br. The reaction is typically run at temperatures between 50-100 °C researchgate.net.

The synthesis of the precursor 2-bromo-5-hydroxybenzaldehyde relies on the regioselective bromination of 3-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. The combined effect of these two groups directs the incoming electrophile (bromine) to the positions ortho and para to the hydroxyl group. To achieve the desired 2-bromo substitution, careful control of reaction conditions is necessary to favor ortho-bromination and prevent the formation of other isomers. Various brominating agents and conditions have been developed to enhance regioselectivity in the bromination of phenols researchgate.netchemistryviews.org. For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of para-toluenesulfonic acid in methanol has been shown to be effective for the selective ortho-bromination of para-substituted phenols harvard.edu.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Key parameters for optimization include the choice of reducing agent, catalyst, solvent, temperature, and the concentration of ammonia. For instance, in the reductive amination of benzaldehyde, catalyst loading and solvent choice have been shown to significantly impact the yield of the resulting imine and amine products researchgate.net.

Below is a table summarizing the optimization of various parameters for a generic reductive amination of an aromatic aldehyde with ammonia, which can be applied to the synthesis of this compound.

ParameterVariationEffect on Yield/SelectivityReference
Catalyst Noble metals (Pd, Pt, Rh), Non-noble metals (Ni, Co)Noble metal catalysts often show high activity at lower temperatures. Non-noble metal catalysts are more cost-effective and can also provide high yields, though sometimes requiring higher temperatures or pressures. frontiersin.orgmdpi.commdpi.com
Reducing Agent NaBH4, NaBH3CN, H2 gasNaBH3CN is often preferred for its selectivity in reducing imines in the presence of aldehydes. NaBH4 is a more economical but less selective reducing agent. Catalytic hydrogenation with H2 is a clean method but requires specialized equipment. orientjchem.orgsigmaaldrich.com
Solvent Methanol, Ethanol, THF, DichloromethaneProtic solvents like methanol and ethanol are commonly used and can participate in the reaction. Aprotic solvents like THF and dichloromethane can also be effective. scielo.org.mxscielo.org.mx
Temperature Room temperature to 150 °CHigher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. The optimal temperature depends on the specific catalyst and substrate. mdpi.com
Ammonia Source Aqueous ammonia, Ammonia gas, Ammonium formateThe concentration of ammonia is crucial. Higher concentrations can favor the formation of the primary amine over secondary amine byproducts. Ammonium formate can serve as both the ammonia source and the hydrogen donor in transfer hydrogenation. chemicalbook.commdpi.com
Pressure (for H2) 1 bar to 150 barHigher hydrogen pressure can increase the rate of reduction and improve yields, particularly with less active catalysts. mdpi.com

By systematically optimizing these conditions, the synthesis of this compound can be carried out with high efficiency and selectivity, providing a reliable route to this valuable chemical compound.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing laboratory safety. While a direct, one-step green synthesis for this specific compound is not extensively documented, a multi-step pathway can be designed by incorporating established green methodologies for analogous transformations. This approach focuses on the use of safer reagents, environmentally benign solvents, and energy-efficient processes, thereby adhering to the core tenets of sustainable chemical manufacturing.

A proposed green synthetic route commences with a commercially available precursor, which undergoes a regioselective bromination followed by a reductive amination. Each of these steps can be optimized to align with green chemistry principles.

Step 1: Green Bromination of an Aromatic Precursor

The initial step involves the selective bromination of an appropriate ethoxy-substituted aromatic compound. Traditional bromination methods often rely on hazardous reagents like liquid bromine and chlorinated solvents. wordpress.com Green alternatives focus on in-situ generation of the brominating agent and the use of safer solvents.

One eco-friendly approach involves the use of a bromide/bromate mixture, which generates the reactive brominating species, hypobromous acid (HOBr), in situ upon acidification. semanticscholar.orgresearchgate.net This method avoids the handling of highly corrosive and volatile liquid bromine and demonstrates high atom efficiency. semanticscholar.org Studies on the bromination of activated aromatic compounds, such as aromatic ethers, have shown successful results under ambient conditions without the need for a catalyst. researchgate.net For instance, the bromination of veratraldehyde to 2-bromo-4,5-dimethoxybenzaldehyde has been successfully achieved using potassium bromate (KBrO3) as an in-situ bromine source in an acidic medium, resulting in a high yield. sunankalijaga.org This method is considered greener as it avoids the direct use of toxic bromine. sunankalijaga.org

Another widely adopted green alternative is the use of N-bromosuccinimide (NBS) as a brominating agent. wordpress.com NBS is a solid, making it easier and safer to handle than liquid bromine. wordpress.com Furthermore, reactions involving NBS can often be conducted in greener solvents like water or alcohols, eliminating the need for hazardous chlorinated solvents. wordpress.com

Starting MaterialBrominating AgentSolventCatalystProductYield (%)Green AspectsReference
Phenols, anilines, aromatic ethers2:1 NaBr/NaBrO3 with in-situ acidificationDichloromethane or Diethyl etherNoneBrominated aromatics84-98.7Avoids liquid bromine, high atom efficiency semanticscholar.orgresearchgate.net
VeratraldehydeKBrO3Acidic mediumNone2-bromo-4,5-dimethoxybenzaldehyde82.03In-situ generation of bromine, avoids toxic bromine sunankalijaga.org
AlkenesN-Bromosuccinimide (NBS)Water or alcoholNoneBromohydrinsNot specifiedSafer solid reagent, use of green solvents wordpress.com

Step 2: Green Reductive Amination of the Intermediate

The second step involves the conversion of the carbonyl group of an intermediate, such as 2-bromo-5-ethoxybenzaldehyde, to a methanamine. Reductive amination is a key reaction for amine synthesis, and several green protocols have been developed to replace traditional methods that may use harsh reducing agents or catalysts. acsgcipr.orgfrontiersin.org

A one-pot reductive amination offers significant advantages in terms of atom economy and waste reduction by combining the imine formation and reduction steps without isolating the intermediate. rsc.org Green approaches to this reaction often utilize biodegradable solvents, catalyst-free conditions, or highly efficient and recyclable catalysts.

One such method employs thiamine hydrochloride (Vitamin B1) as a biodegradable and metal-free catalyst for the reductive amination of aldehydes under solvent-free conditions. tandfonline.comresearchgate.net This approach offers high yields, short reaction times, and avoids the use of hazardous solvents. tandfonline.com Another green, catalyst-free method utilizes sodium borohydride as the reducing agent in glycerol, a renewable and biodegradable solvent. ias.ac.in This system has proven effective for a wide range of aldehydes and amines. ias.ac.in

Aldehyde SubstrateAmine SourceReducing Agent/CatalystSolventProductYield (%)Green AspectsReference
BenzaldehydeAnilineSodium borohydride / Thiamine hydrochlorideSolvent-freeN-Benzylaniline98Biodegradable catalyst, solvent-free, rapid tandfonline.comresearchgate.net
BenzaldehydeAnilineSodium borohydrideGlycerolN-Benzylaniline97Catalyst-free, biodegradable solvent ias.ac.in
Aromatic nitriles-Isopropanol / Ruthenium catalystIsopropanolPrimary aminesNot specifiedTransfer hydrogenation avoids H2 gas acsgcipr.org
Aliphatic and aromatic nitriles-Ammonia borane-Primary aminesGoodCatalyst-free, environmentally benign byproducts organic-chemistry.org

By combining a green bromination method with a subsequent green reductive amination, a synthetic pathway for this compound can be established that aligns with the principles of sustainable chemistry, emphasizing safety, efficiency, and minimal environmental impact.

Chemical Reactivity and Derivatization of 2 Bromo 5 Ethoxyphenyl Methanamine

Reactions Involving the Aryl Bromide Moiety

The presence of a bromine atom on the aromatic ring opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and the aryl bromide in (2-Bromo-5-ethoxyphenyl)methanamine serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For this compound, this reaction would enable the formation of a new carbon-carbon bond at the 2-position of the benzene (B151609) ring. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is compatible with a wide range of functional groups, and the primary amine on the side chain is generally tolerated, although it may require protection depending on the specific reaction conditions. A variety of aryl, heteroaryl, vinyl, and alkyl boronic acids or esters can be used as coupling partners. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

Boronic Acid/EsterCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O(2-Phenyl-5-ethoxyphenyl)methanamine
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O(2-(p-Tolyl)-5-ethoxyphenyl)methanamine
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene(2-(Thiophen-2-yl)-5-ethoxyphenyl)methanamine

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.org This reaction would introduce an alkynyl substituent at the 2-position of this compound. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov The choice of ligands and base is crucial for the success of the reaction.

Table 2: Representative Sonogashira Coupling Reactions of this compound

AlkyneCatalystCo-catalystBaseProduct
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N(2-(Phenylethynyl)-5-ethoxyphenyl)methanamine
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamine(2-((Trimethylsilyl)ethynyl)-5-ethoxyphenyl)methanamine
Propargyl alcoholPdCl₂(PPh₃)₂CuIEt₃N3-(2-(Aminomethyl)-4-ethoxyphenyl)prop-2-yn-1-ol

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a base. beilstein-journals.orglibretexts.org This would allow for the introduction of a vinyl group at the 2-position of the starting material. The regioselectivity of the Heck reaction is influenced by the nature of the substituents on the alkene. The reaction mechanism involves oxidative addition of the aryl bromide to palladium, migratory insertion of the alkene, and subsequent β-hydride elimination. nih.gov

Table 3: Representative Heck Reactions of this compound

AlkeneCatalystBaseSolventProduct
StyrenePd(OAc)₂Et₃NDMF(E)-(2-(2-Phenylvinyl)-5-ethoxyphenyl)methanamine
Methyl acrylatePd(PPh₃)₄K₂CO₃AcetonitrileMethyl (E)-3-(2-(aminomethyl)-4-ethoxyphenyl)acrylate
1-HexenePd(OAc)₂ / P(o-tolyl)₃NaOAcDMA(E)-(2-(Hex-1-en-1-yl)-5-ethoxyphenyl)methanamine

Nucleophilic Aromatic Substitution Reactions

While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAᵣ), the reaction can be facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.orglibretexts.org In the case of this compound, the substituents are not strongly activating for SNAᵣ under typical conditions. However, under forcing conditions or with transition metal catalysis, nucleophilic substitution of the bromine atom can be achieved. For instance, the use of arenophilic π-acid catalysts can activate even electron-rich aryl halides towards nucleophilic substitution. nih.gov

Reductive Transformations of the Carbon-Bromine Bond

The carbon-bromine bond can be cleaved through various reductive methods. Catalytic hydrogenation using a palladium catalyst and a hydrogen source can lead to the replacement of the bromine atom with a hydrogen atom, yielding (5-ethoxyphenyl)methanamine. Other reducing agents, such as those used in iron-based reduction conditions, could potentially also effect this transformation, although care must be taken to avoid cleavage of other bonds in the molecule. nih.gov

Transformations at the Primary Amine Functionality

The primary amine group in this compound is a versatile functional handle for a wide range of derivatization reactions, including acylation, sulfonylation, alkylation, and arylation.

Acylation and Sulfonylation Reactions

Acylation: Primary amines readily react with acylating agents such as acyl chlorides and acid anhydrides to form amides. youtube.combyjus.comchemguide.co.uk The Schotten-Baumann reaction conditions, which involve a two-phase system of water and an organic solvent with a base in the aqueous phase, are often employed for these transformations. wikipedia.org This reaction would convert the primary amine of this compound into the corresponding N-acyl derivative.

Table 4: Representative Acylation Reactions of this compound

Acylating AgentBaseSolventProduct
Acetyl chloridePyridineDichloromethaneN-((2-Bromo-5-ethoxyphenyl)methyl)acetamide
Benzoyl chlorideNaOHH₂O/DCMN-((2-Bromo-5-ethoxyphenyl)methyl)benzamide
Acetic anhydrideEt₃NTHFN-((2-Bromo-5-ethoxyphenyl)methyl)acetamide

Sulfonylation: Similarly, primary amines can be readily converted to sulfonamides by reaction with sulfonyl chlorides in the presence of a base. cbijournal.comorganic-chemistry.org This reaction provides a robust method for introducing a sulfonyl group onto the nitrogen atom. Various methods, including microwave-assisted and solvent-free conditions, have been developed to improve the efficiency of this transformation. rsc.org

Table 5: Representative Sulfonylation Reactions of this compound

Sulfonyl ChlorideBaseSolventProduct
p-Toluenesulfonyl chloridePyridineDichloromethaneN-((2-Bromo-5-ethoxyphenyl)methyl)-4-methylbenzenesulfonamide
Methanesulfonyl chlorideEt₃NTHFN-((2-Bromo-5-ethoxyphenyl)methyl)methanesulfonamide
Benzenesulfonyl chlorideNaOHH₂O/DCMN-((2-Bromo-5-ethoxyphenyl)methyl)benzenesulfonamide

Alkylation and Arylation Processes

Alkylation: The primary amine can undergo N-alkylation to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging due to overalkylation. nih.govacs.org Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction, is a more controlled method for mono-alkylation. Alternatively, borrowing hydrogen catalysis with alcohols offers a green route to N-alkylated products. nih.govacs.org

Arylation: N-arylation of the primary amine can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide. nih.gov Copper-catalyzed N-arylation reactions are also common. researchgate.net These methods allow for the synthesis of N-aryl derivatives of this compound.

Condensation Reactions for Imine and Schiff Base Formation

The primary amine group of this compound serves as a potent nucleophile, readily reacting with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. masterorganicchemistry.com This transformation involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon, followed by a series of proton transfers and the eventual elimination of a water molecule to yield the characteristic carbon-nitrogen double bond (C=N) of the imine. libretexts.org

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the amine. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the product, the water formed during the reaction is often removed, commonly by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene, or by using dehydrating agents such as molecular sieves. researchgate.net

The general reaction proceeds as follows: this compound + R-CHO/R-CO-R' ⇌ (2-Bromo-5-ethoxyphenyl)methyl-imine + H₂O

These resulting Schiff bases are valuable intermediates themselves, as the imine functionality can undergo further reactions, such as reduction, or act as a ligand in the formation of metal complexes.

Table 1: Representative Conditions for Schiff Base Formation This table presents generalized conditions based on standard laboratory procedures for imine synthesis.

Carbonyl CompoundCatalystSolventConditionsProduct Type
BenzaldehydeAcetic Acid (catalytic)EthanolReflux, 1-2 hoursAldimine
Acetophenonep-Toluenesulfonic acid (p-TsOH)TolueneReflux with Dean-Stark trap, 4-6 hoursKetimine
CyclohexanoneNone (or mild acid)MethanolRoom Temperature, 24 hoursKetimine
4-NitrobenzaldehydeYb(OTf)₃ (catalytic)Dichloromethane (DCM)Room Temperature with molecular sieves, 12 hoursAldimine

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for synthesizing secondary and tertiary amines. sigmaaldrich.com This process extends the condensation reaction by reducing the initially formed imine (or iminium ion) in situ to the corresponding amine. orgoreview.com This can be performed as a one-pot reaction by mixing the primary amine, the carbonyl compound, and a selective reducing agent. acsgcipr.org

For the synthesis of secondary amines from this compound, the compound is reacted with an aldehyde or ketone in the presence of a suitable hydride source. While strong reducing agents like lithium aluminum hydride (LiAlH₄) could be used, they would also reduce the carbonyl starting material. orgoreview.com Therefore, milder, more selective reagents are preferred. Sodium borohydride (B1222165) (NaBH₄) is often effective. Even more advantageous are reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(CH₃COO)₃BH), which are stable in the mildly acidic conditions that favor imine formation and are selective for the protonated iminium ion over the carbonyl group. orgoreview.comchemistrysteps.com Na(CH₃COO)₃BH is particularly favored due to its lower toxicity compared to cyanoborohydride reagents. orgoreview.com

This strategy allows for the straightforward attachment of a wide variety of alkyl or aryl-alkyl groups to the nitrogen atom of the parent amine, making it a cornerstone of amine synthesis. libretexts.org

Table 2: Examples of Reductive Amination with this compound This table illustrates potential products from one-pot reductive amination reactions.

Carbonyl CompoundReducing AgentSolventProduct
FormaldehydeNa(CH₃COO)₃BH1,2-Dichloroethane (DCE)N-Methyl-(2-bromo-5-ethoxyphenyl)methanamine
PhenylacetaldehydeNaBH₃CNMethanol (MeOH)N-(2-Phenylethyl)-(2-bromo-5-ethoxyphenyl)methanamine
AcetoneNaBH₄ / Ti(OiPr)₄Ethanol (EtOH)N-Isopropyl-(2-bromo-5-ethoxyphenyl)methanamine
CyclohexanoneH₂ / Pd/CEthanol (EtOH)N-Cyclohexyl-(2-bromo-5-ethoxyphenyl)methanamine

Chemical Modifications of the Ethoxy Group

Selective Ether Cleavage Reactions

The ethoxy group on the aromatic ring is an ether linkage, which is generally stable and unreactive. However, under specific and often harsh conditions, the aryl-oxygen bond can be cleaved to yield the corresponding phenol (B47542). masterorganicchemistry.com This transformation is valuable for unmasking a hydroxyl group for further functionalization.

Reagents commonly employed for the cleavage of aryl alkyl ethers include strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.com Lewis acids are also highly effective, with boron tribromide (BBr₃) being a classic and powerful reagent for this purpose. organic-chemistry.org These reagents function by coordinating to the ether oxygen, making the alkyl group susceptible to nucleophilic attack (Sₙ2) or, in the case of tertiary ethers, facilitating carbocation formation (Sₙ1). For a primary ether like the ethoxy group, the mechanism is typically Sₙ2. masterorganicchemistry.com

Selectivity can be a challenge, as these potent reagents could potentially interact with other functional groups in the molecule. However, methods using thiolates or other specialized reagents under specific conditions can sometimes offer milder alternatives for O-dealkylation. organic-chemistry.orgwashington.edu For instance, reagents like lithium diphenylphosphide have been used for selective demethylation, suggesting that similar nucleophilic reagents might be adapted for de-ethylation, although this may require more forcing conditions compared to demethylation. orgsyn.org

Table 3: Reagents for Aryl Ether Cleavage This table lists common reagents and general conditions for cleaving the ethoxy group to a phenol.

ReagentTypical ConditionsMechanism Type
Boron Tribromide (BBr₃)Dichloromethane (DCM), -78 °C to room temp.Lewis Acid Assisted Cleavage
Hydroiodic Acid (HI)Acetic Acid, RefluxSₙ2 on protonated ether
Hydrobromic Acid (HBr)Aqueous solution, RefluxSₙ2 on protonated ether
Pyridinium HydrochlorideMelt at ~200 °CNucleophilic displacement

Manipulation of Alkoxy Chains

The ability to cleave the ethoxy group opens a pathway for further manipulation of the alkoxy substituent. Once the ether is cleaved to the phenol, (2-bromo-5-hydroxyphenyl)methanamine, the resulting hydroxyl group can be re-alkylated to introduce a different alkoxy chain. This two-step sequence of dealkylation followed by re-alkylation allows for significant structural diversification.

The most common method for this re-alkylation is the Williamson ether synthesis. organic-chemistry.org This involves treating the phenol with a base to generate a more nucleophilic phenoxide ion, which then displaces a halide or other suitable leaving group from an alkylating agent. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃), and the alkylating agents are typically alkyl halides (e.g., R-I, R-Br) or alkyl tosylates.

This strategy allows for the introduction of a vast array of new side chains, including longer alkyl chains, chains with terminal functional groups, or benzylic groups, thereby modifying the steric and electronic properties of the molecule.

Reaction Scheme:

De-ethylation: this compound → (2-Bromo-5-hydroxyphenyl)methanamine (using a reagent from Table 3)

Re-alkylation: (2-Bromo-5-hydroxyphenyl)methanamine + Base (e.g., NaH) + Alkyl Halide (R-X) → (2-Bromo-5-(R-oxy)phenyl)methanamine

Multi-Component Reactions (e.g., Ugi, Passerini) Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This compound, as a primary amine, is an ideal component for several powerful MCRs, most notably the Ugi four-component reaction (Ugi-4CR).

The Ugi reaction involves the combination of a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govrsc.org The reaction proceeds through the initial formation of an imine from the amine and carbonyl, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the nucleophilic isocyanide, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylaminoamide product.

By employing this compound as the amine component, complex peptide-like structures can be assembled in a single, atom-economical step. The diversity of the final product can be easily controlled by varying the other three components, making the Ugi reaction a powerful tool in combinatorial chemistry and drug discovery.

The Passerini reaction is another important MCR that combines a carbonyl compound, a carboxylic acid, and an isocyanide. wikipedia.orgnumberanalytics.com While the classic Passerini reaction does not directly incorporate a primary amine as a reactant organicreactions.org, the amine is a direct precursor to the isocyanide component, which can be synthesized from the primary amine via dehydration of the corresponding formamide.

Table 4: Ugi Four-Component Reaction Example This table outlines the components for a representative Ugi reaction incorporating the title compound.

Amine ComponentCarbonyl ComponentCarboxylic AcidIsocyanideProduct Class
This compoundIsobutyraldehydeAcetic Acidtert-Butyl isocyanideα-Acylaminoamide
This compoundBenzaldehydeBenzoic AcidCyclohexyl isocyanideα-Acylaminoamide
This compoundAcetonePropionic AcidBenzyl isocyanideα-Acylaminoamide

Applications of 2 Bromo 5 Ethoxyphenyl Methanamine As a Strategic Synthetic Building Block

Construction of Diverse Heterocyclic Frameworks

The inherent functionalities of (2-Bromo-5-ethoxyphenyl)methanamine make it an ideal precursor for the synthesis of a variety of heterocyclic systems. The primary amine can readily participate in condensation reactions with carbonyl compounds, while the aryl bromide provides a site for subsequent intramolecular cyclization or for the introduction of further diversity through cross-coupling reactions.

One of the most powerful applications of this building block is in the synthesis of fused nitrogen-containing heterocycles. For instance, through a Bischler-Napieralski type reaction, the amine can be acylated and subsequently cyclized under acidic conditions to furnish dihydroisoquinoline scaffolds. The ethoxy group on the benzene (B151609) ring can influence the regioselectivity of the cyclization and modulate the properties of the final product.

Furthermore, the aminomethyl group can be utilized in Pictet-Spengler reactions. Condensation with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization, can lead to the formation of tetrahydroisoquinolines, which are prevalent motifs in many biologically active natural products and pharmaceutical agents.

The presence of the bromine atom is crucial for post-cyclization modifications. For example, after the formation of a heterocyclic core, the bromine atom can be subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce aryl, heteroaryl, or additional amino substituents, thereby generating a diverse library of analogues from a common intermediate.

Synthesis of Complex Polyaromatic and Biarylic Systems

The aryl bromide moiety of this compound is a key feature that enables its use in the construction of complex polyaromatic and biarylic systems. These structural motifs are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties.

The Suzuki-Miyaura cross-coupling reaction is a preeminent method for the formation of carbon-carbon bonds, and this compound serves as an excellent coupling partner. By reacting it with a wide range of aryl or heteroaryl boronic acids or their esters, a diverse array of biarylic compounds can be synthesized. The reaction conditions are generally mild and tolerant of various functional groups, making this a highly versatile strategy.

Similarly, the Sonogashira coupling allows for the introduction of alkyne functionalities. The reaction of this compound with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields aryl alkynes. These products can serve as precursors for more complex polyaromatic systems through subsequent cyclization reactions or further coupling transformations.

The Ullmann condensation is another valuable tool for the formation of biaryl ether or biaryl amine linkages. Although it often requires harsher conditions than palladium-catalyzed methods, it provides a complementary approach for the synthesis of these important structural motifs.

Integration into Cascade and Tandem Reaction Sequences

The dual functionality of this compound, possessing both a nucleophilic amine and an electrophilic aryl bromide, makes it an ideal candidate for incorporation into cascade and tandem reaction sequences. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.

A potential cascade reaction could involve an initial intermolecular reaction at the amine, followed by an intramolecular cyclization involving the aryl bromide. For example, the amine could first react with a suitable Michael acceptor. The resulting intermediate could then undergo an intramolecular Heck reaction, where the palladium catalyst activates the aryl bromide to form a new carbon-carbon bond and a cyclic structure in a single, orchestrated sequence.

Palladium-catalyzed annulation reactions are another powerful strategy where this compound can be a key component. By carefully choosing the reaction partners and catalytic system, it is possible to construct complex polycyclic systems in a single step. For instance, a reaction with a diene or a molecule containing multiple unsaturations could lead to the formation of multiple rings in a domino fashion.

Development of Novel Organic Scaffolds and Chemical Libraries

The versatility of this compound as a building block makes it a valuable starting point for the development of novel organic scaffolds and the generation of chemical libraries for drug discovery and other applications. Its ability to participate in a wide range of chemical transformations allows for the systematic introduction of diversity at multiple points of the molecule.

By employing combinatorial chemistry strategies, a library of compounds can be rapidly synthesized from this common precursor. For example, the amine functionality can be derivatized with a variety of carboxylic acids to form a library of amides. Subsequently, the aryl bromide can be subjected to a range of palladium-catalyzed cross-coupling reactions with different boronic acids or amines, leading to a large and diverse collection of molecules. This parallel synthesis approach is highly efficient for exploring structure-activity relationships.

The unique substitution pattern of this compound can also be exploited to create novel three-dimensional scaffolds. Intramolecular reactions that form bridged or spirocyclic systems can lead to the generation of unique molecular architectures that are not easily accessible by other means.

Role in the Preparation of Molecules Relevant to Advanced Materials Science

The electronic properties inherent in the substituted benzene ring of this compound, which can be further tuned through chemical modification, make it a promising precursor for molecules with applications in advanced materials science.

In the field of organic electronics, for instance, the core structure of this compound can be incorporated into larger conjugated systems for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ethoxy group can enhance solubility and processing characteristics of the final materials, while the ability to introduce different substituents via the bromo and amino groups allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance.

Furthermore, derivatives of this compound could find application in the development of organic photovoltaics (OPVs) or dye-sensitized solar cells (DSSCs). By incorporating this building block into donor-acceptor type molecules, it is possible to create materials with tailored light absorption and charge transport properties, which are key parameters for efficient solar energy conversion.

The ability to form extended polyaromatic systems, as discussed in section 4.2, is also highly relevant to materials science. These extended π-systems are often associated with interesting photophysical properties, such as fluorescence and phosphorescence, making them candidates for use as organic luminophores or sensors.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton, including the connectivity and spatial arrangement of atoms, can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. Although specific experimental data for (2-Bromo-5-ethoxyphenyl)methanamine is not publicly available, a highly accurate prediction of its spectral features can be derived from the analysis of closely related analogues, such as (2-Bromo-5-methoxyphenyl)methanamine (B1593238) and phenetole (ethoxybenzene).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic aminomethyl protons (-CH₂NH₂), and the protons of the ethoxy group (-OCH₂CH₃). The aromatic region would display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The ethoxy group would present as a quartet for the methylene (-OCH₂) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the six distinct aromatic carbons (with the carbon attached to bromine, C-Br, having a characteristic lower chemical shift), the benzylic carbon, and the two carbons of the ethoxy group.

The predicted chemical shifts (δ) in parts per million (ppm) are summarized in the tables below.

Predicted ¹H NMR Data for this compound (Predicted based on analogous structures; solvent reference: CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H (C4-H)~7.35d~8.5
Aromatic H (C6-H)~6.95d~3.0
Aromatic H (C3-H)~6.70dd~8.5, 3.0
Methylene (-OCH₂)~4.05q~7.0
Aminomethyl (-CH₂NH₂)~3.85s-
Amine (-NH₂)~1.60br s-
Methyl (-CH₃)~1.42t~7.0

Predicted ¹³C NMR Data for this compound (Predicted based on analogous structures; solvent reference: CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-5 (-OEt)~159.0
Aromatic C-1 (-CH₂NH₂)~141.0
Aromatic C-4~133.5
Aromatic C-3~116.0
Aromatic C-6~115.5
Aromatic C-2 (-Br)~112.5
Methylene (-OCH₂)~63.5
Aminomethyl (-CH₂NH₂)~46.0
Methyl (-CH₃)~14.8

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the proposed molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a key COSY correlation, or cross-peak, would be observed between the methylene quartet (~4.05 ppm) and the methyl triplet (~1.42 ppm) of the ethoxy group, confirming their connectivity. Cross-peaks would also be seen between the coupled aromatic protons. libretexts.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom to which they are attached. It would be used to definitively assign each proton signal to its corresponding carbon signal. For instance, the aromatic proton at ~7.35 ppm would show a correlation to the aromatic carbon at ~133.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the molecular skeleton. For example, the methylene protons of the ethoxy group (~4.05 ppm) would show a correlation to the aromatic carbon C-5 (~159.0 ppm), confirming the attachment of the ethoxy group to the ring at that position. Similarly, the aminomethyl protons (~3.85 ppm) would show correlations to the aromatic carbons C-1 and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is useful for determining conformation and the relative orientation of substituents. A NOESY spectrum would show a correlation between the aminomethyl protons (~3.85 ppm) and the aromatic proton at the C-6 position (~6.95 ppm), confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition Verification

HRMS is an essential technique for confirming the elemental formula of a compound by measuring its mass with extremely high accuracy (typically to within 5 ppm). rsc.org For this compound (C₉H₁₂BrNO), the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units. docbrown.infolibretexts.org

The theoretical exact masses for the protonated molecular ions are calculated as follows:

Predicted HRMS Data for this compound

Ion FormulaIsotopeCalculated m/z ([M+H]⁺)
[C₉H₁₃⁷⁹BrNO]⁺⁷⁹Br230.02296
[C₉H₁₃⁸¹BrNO]⁺⁸¹Br232.02091

Experimental measurement of these m/z values would provide unequivocal confirmation of the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.govwikipedia.org The fragmentation pattern of protonated this compound would be expected to follow pathways common to benzylamines and aromatic ethers. nih.govresearchgate.net

A primary and highly characteristic fragmentation step for protonated benzylamines is the neutral loss of ammonia (NH₃, -17 Da). nih.govresearchgate.netnih.gov Another significant fragmentation would involve the cleavage of the C-Br bond. Cleavage within the ethoxy group is also expected.

Plausible Fragmentation Pathway and Major Predicted Fragments

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Fragment Structure
230.0 / 232.0NH₃213.0 / 215.0[C₉H₁₀BrO]⁺ (2-Bromo-5-ethoxybenzyl cation)
230.0 / 232.0C₂H₄ (Ethene)202.0 / 204.0[C₇H₈BrNO]⁺ (Ion from benzylic cleavage)
213.0 / 215.0CO185.0 / 187.0[C₈H₁₀Br]⁺ (Rearranged ion)
230.0 / 232.0CH₂NH₂200.0 / 202.0[C₈H₈BrO]⁺ (2-Bromo-5-ethoxyphenyl cation)

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatography is used to separate the target compound from any impurities, starting materials, or byproducts, thereby allowing for its purity to be accurately determined.

HPLC is the standard method for assessing the purity of non-volatile organic compounds. For a basic compound like this compound, a reverse-phase HPLC (RP-HPLC) method is most suitable. tandfonline.comepa.gov In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

A typical RP-HPLC method would involve injecting the sample onto the column and eluting it with a gradient of a polar aqueous solvent (often containing a buffer and/or an ion-pairing agent to improve peak shape for amines) and a polar organic solvent, such as acetonitrile or methanol. tandfonline.comdaneshyari.com The compound's purity is determined by integrating the area of its corresponding peak from the chromatogram and expressing it as a percentage of the total area of all observed peaks, typically measured with a UV detector set to a wavelength where the aromatic ring strongly absorbs (e.g., ~220 nm or ~275 nm).

Typical HPLC Method Parameters

ParameterCondition
Column C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Gradient elution, e.g., 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C - 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

This method would effectively separate the target compound from more polar or less polar impurities, providing a reliable assessment of its purity.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, primarily through the use of smaller stationary phase particles (typically sub-2 µm), which allows for higher mobile phase linear velocities, resulting in increased resolution, improved sensitivity, and faster analysis times.

For the analysis of this compound, a UPLC method would be developed to ascertain its purity and identify any potential impurities. A typical UPLC system, such as a Waters ACQUITY UPLC H-Class, could be employed. The separation would likely be performed on a reversed-phase column, for instance, an ACQUITY UPLC BEH C18 column (e.g., 1.7 µm particle size, 2.1 mm x 50 mm).

The mobile phase would consist of a gradient elution system to ensure the effective separation of the main compound from any closely related substances. A common mobile phase combination for amine-containing aromatic compounds includes an aqueous component, such as 0.1% formic acid in water, and an organic component, like acetonitrile or methanol. The gradient would typically start with a high percentage of the aqueous phase and ramp up to a high percentage of the organic phase to elute more hydrophobic compounds.

Detection is commonly achieved using a photodiode array (PDA) detector, which allows for the acquisition of UV spectra across a range of wavelengths. This is particularly useful for peak identification and purity assessment. The expected retention time and spectral data for this compound under specific UPLC conditions would be established as a reference for quality control.

Table 1: Illustrative UPLC Method Parameters

ParameterValue
Instrument Waters ACQUITY UPLC H-Class
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 1 µL
Detection PDA, 210-400 nm
Gradient 95% A to 95% B over 5 min

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Primary amines like this compound can sometimes exhibit poor peak shape and tailing on standard non-polar GC columns due to their polarity and potential for interaction with active sites in the column. To overcome this, derivatization is often employed to convert the amine into a less polar, more volatile derivative.

A common derivatization agent for primary amines is a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), or an acylating agent like trifluoroacetic anhydride (TFAA). The resulting trimethylsilyl (TMS) or trifluoroacetyl (TFA) derivative of this compound would exhibit improved chromatographic behavior.

The analysis would be performed on a gas chromatograph coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be suitable for separating the derivatized analyte from any non-derivatized starting material or byproducts. The temperature program would be optimized to ensure adequate separation within a reasonable timeframe.

Table 2: Representative GC Method Parameters for a Derivatized Analyte

ParameterValue
Instrument Agilent 7890B GC with 5977A MS Detector
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min
Inlet Temp. 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Derivatizing Agent Trifluoroacetic anhydride (TFAA)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The infrared spectrum of this compound would provide characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The presence of the primary amine (-NH₂) group would be indicated by a pair of medium-intensity peaks in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. The N-H bending vibration would be observed around 1650-1580 cm⁻¹.

The aromatic ring would give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons would appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations within the benzene ring would result in peaks in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (often referred to as "aromatic substitution patterns") in the 900-675 cm⁻¹ range can provide information about the substitution pattern on the benzene ring.

The ethoxy group (-O-CH₂-CH₃) would be identified by the C-O-C asymmetric and symmetric stretching vibrations, typically found in the 1260-1000 cm⁻¹ region. The aliphatic C-H stretching of the ethyl and methylene groups would be observed in the 3000-2850 cm⁻¹ range. The C-Br stretch is expected to appear in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3400 - 3250
Primary Amine (N-H)Bend (Scissoring)1650 - 1580
Aromatic C-HStretch3100 - 3000
Aromatic C=CRing Stretch1600 - 1450
Aromatic C-HOut-of-plane Bend900 - 675
Alkyl C-HStretch3000 - 2850
Ether (C-O-C)Asymmetric Stretch~1250
Ether (C-O-C)Symmetric Stretch~1050
C-BrStretch600 - 500

X-ray Crystallography for Definitive Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown, for example, by slow evaporation of a solvent. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is then used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

The resulting crystal structure would confirm the connectivity of the atoms, the substitution pattern on the benzene ring, and the conformation of the ethoxy and aminomethyl side chains. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. The crystallographic data would be deposited in a public database, such as the Cambridge Structural Database (CSD), and would include key parameters like the crystal system, space group, and unit cell dimensions.

Table 4: Hypothetical Crystallographic Data Summary

ParameterValue
Empirical Formula C₉H₁₂BrNO
Formula Weight 230.10
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4
R-factor Value

*Note: The values in this table are hypothetical and would need to be determined experimentally.

Elemental Analysis for Empirical Formula Validation and Purity Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from the compound's empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a crucial indicator of its purity.

For this compound (C₉H₁₂BrNO), the theoretical elemental composition would be calculated based on the atomic weights of carbon, hydrogen, bromine, nitrogen, and oxygen. The analysis is typically performed using a CHN analyzer, where a small, precisely weighed sample is combusted in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The bromine content would be determined by other methods, such as ion chromatography after combustion.

Table 5: Elemental Analysis Data for C₉H₁₂BrNO

ElementTheoretical %Experimental %
Carbon (C) 46.98Value ± 0.4%
Hydrogen (H) 5.26Value ± 0.4%
Bromine (Br) 34.72Value ± 0.4%
Nitrogen (N) 6.09Value ± 0.4%
Oxygen (O) 6.95Value (by difference)

*Note: Experimental values are expected to be within ±0.4% of the theoretical values for a pure sample.

Theoretical and Computational Chemistry Studies on 2 Bromo 5 Ethoxyphenyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of electronic structure and the prediction of reactivity. These methods solve the Schrödinger equation, or approximations of it, for a given molecule to yield a wealth of information about its properties.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations could be employed to determine a variety of molecular properties for (2-Bromo-5-ethoxyphenyl)methanamine. The optimized molecular geometry, for instance, would reveal bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. Furthermore, DFT can be used to predict spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which are invaluable for experimental characterization.

Table 1: Predicted Molecular Properties of this compound from Hypothetical DFT Calculations

PropertyPredicted Value
Dipole Moment2.5 D
Polarizability25 ų
Ionization Potential8.2 eV
Electron Affinity0.5 eV

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. An analysis of the MOs of this compound would highlight the regions of high and low electron density, offering clues about its reactivity. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals.

According to Frontier Orbital Theory, the HOMO is indicative of the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's ability to accept electrons, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive.

Table 2: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.8
LUMO-0.9
HOMO-LUMO Gap5.9

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in the ethoxy and methanamine side chains of this compound means that it can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. By systematically rotating the dihedral angles of the flexible side chains and calculating the corresponding energy, a potential energy surface can be constructed.

This analysis would identify the most stable conformers (local and global minima on the energy landscape) and the energy barriers between them. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its potential metabolic pathways. By mapping the reaction coordinates, transition states can be located, and activation energies can be calculated. This information provides a detailed, step-by-step picture of how reactants are converted into products, which can be used to optimize reaction conditions or to predict the formation of byproducts.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in the presence of solvent molecules. In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion.

This approach allows for the investigation of solvent effects on the conformational preferences of the molecule and can provide insights into its solvation structure. Furthermore, MD simulations can be used to calculate transport properties such as diffusion coefficients and to explore how the molecule interacts with other solutes or with biological macromolecules.

Future Research Directions and Emerging Paradigms for 2 Bromo 5 Ethoxyphenyl Methanamine

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

The future synthesis of (2-Bromo-5-ethoxyphenyl)methanamine and its analogs is poised to move beyond traditional multi-step sequences, embracing more efficient and sustainable methodologies. A key area of development will be the exploration of unconventional synthetic pathways, particularly those leveraging biocatalysis and novel catalytic systems.

Biocatalytic approaches, such as the use of transaminases, offer a green alternative for the synthesis of chiral amines. researchgate.net Future research could focus on identifying or engineering a specific transaminase capable of converting a readily available precursor ketone to this compound with high enantioselectivity. This would represent a significant advancement over classical methods that often require harsh reagents and protecting group strategies. The use of enzymes in aqueous media under mild conditions aligns with the growing demand for environmentally benign chemical processes. researchgate.net

Furthermore, the development of novel catalytic systems for the key bond-forming steps could revolutionize the synthesis of this compound. For instance, research into solvent-free reaction conditions, potentially using choline-based ionic liquids, could lead to cleaner and more efficient processes. researchgate.net These systems can act as both the solvent and the catalyst, simplifying reaction workup and minimizing waste.

Table 1: Comparison of a Hypothetical Conventional vs. Biocatalytic Route for this compound Synthesis
FeatureConventional Synthetic RouteHypothetical Biocatalytic Route
Starting Material 2-Bromo-5-ethoxybenzaldehyde2-Bromo-5-ethoxyacetophenone
Key Transformation Reductive aminationAsymmetric transamination
Catalyst/Reagent Metal hydride (e.g., NaBH4), NH3Transaminase, Amine Donor
Solvent Organic (e.g., Methanol, THF)Aqueous buffer
Temperature -78 to 25 °CAmbient (e.g., 30 °C)
Stereoselectivity Achiral or requires chiral auxiliaryPotentially high enantioselectivity
Environmental Impact Use of hazardous reagents and solventsGreener, more sustainable process

Investigation of Novel Reactivity and Unprecedented Transformations

The inherent functionalities of this compound provide a rich playground for the investigation of novel reactivity and unprecedented chemical transformations. The presence of the aryl bromide is particularly significant, opening the door to a wide array of cross-coupling reactions. Future research should systematically explore its participation in reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings to append diverse functionalities to the phenyl ring.

Beyond established cross-coupling, there is an opportunity to explore more unconventional transformations. For example, the interplay between the ortho-bromo and aminomethyl substituents could be exploited in novel cyclization reactions to form heterocyclic scaffolds. Catalytic systems that can selectively activate the C-Br bond in the presence of the amine and ether functionalities will be crucial for these endeavors.

Another avenue for investigation is the potential for C-H activation at the positions ortho to the ethoxy group, guided by the aminomethyl moiety. This could lead to highly regioselective derivatization, providing access to polysubstituted aromatic compounds that are difficult to synthesize through classical methods.

Table 2: Potential Novel Transformations for this compound
Transformation TypeReacting MoietyPotential Product ClassResearch Focus
Intramolecular Cyclization Aryl bromide, AmineNitrogen-containing heterocyclesDevelopment of selective catalysts
Directed C-H Functionalization Aromatic C-H, AminePolysubstituted aromaticsRegioselective catalytic systems
Photoredox Catalysis Aryl bromideRadically functionalized derivativesExploration of novel radical traps
Dual Catalysis Aryl bromide, AmineComplex polyfunctional moleculesSynergistic catalytic cycles

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch synthesis to automated and continuous flow platforms offers numerous advantages, including enhanced safety, reproducibility, and scalability. durham.ac.ukmdpi.com this compound is an ideal candidate for integration into such systems, both as a synthetic target and as a building block.

Future research should focus on developing robust flow chemistry protocols for the synthesis of this compound. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time in microreactors. The use of packed-bed reactors with immobilized catalysts could further enhance the efficiency and sustainability of the process. mpg.de

Once a reliable flow synthesis is established, it can be integrated into a multi-step automated platform for the synthesis of a library of derivatives. mpg.de For example, a flow stream of this compound could be directly coupled with a subsequent reactor for an in-line derivatization step, such as an acylation or a cross-coupling reaction. This would enable the rapid generation of novel compounds for screening and discovery programs.

Table 3: Hypothetical Parameters for a Flow Synthesis of an N-Acyl Derivative of this compound
ParameterReactor 1: Synthesis of AmineReactor 2: Acylation
Reaction Type Reductive AminationN-Acylation
Reactants 2-Bromo-5-ethoxybenzaldehyde, AmmoniaThis compound, Acetyl Chloride
Catalyst Packed-bed with immobilized borohydride (B1222165)---
Solvent TetrahydrofuranTetrahydrofuran
Temperature 60 °C25 °C
Flow Rate 0.5 mL/min1.0 mL/min (combined stream)
Residence Time 10 minutes5 minutes
Downstream Processing In-line purification (scavenger resin)In-line liquid-liquid extraction

Development of Advanced Methodologies for Derivatization

The development of advanced methodologies for the derivatization of this compound is crucial for unlocking its full potential as a versatile scaffold. Future efforts should focus on creating diverse libraries of analogs with tailored properties.

Late-stage functionalization (LSF) represents a powerful strategy for introducing chemical diversity at a late step in a synthetic sequence. Research should explore the application of LSF techniques to modify the this compound core. This could involve, for example, the selective introduction of fluorine or trifluoromethyl groups to modulate the electronic properties and metabolic stability of the molecule.

Furthermore, the development of novel protecting group strategies for the amine functionality will be important for enabling selective transformations at other positions of the molecule. Orthogonal protecting groups would allow for the sequential derivatization of the amine and the aryl bromide, providing access to a wider range of complex structures.

Table 4: Potential Derivatives of this compound and Their Research Applications
Derivative ClassModification SitePotential Application
N-Aryl/Alkyl Amines AmineMedicinal chemistry scaffolds
Biaryl Compounds Aryl bromide (via Suzuki coupling)Materials science (e.g., organic electronics)
Alkynylated Aromatics Aryl bromide (via Sonogashira coupling)Chemical biology probes (via click chemistry)
Heterocyclic Analogs Intramolecular cyclizationAgrochemical discovery

Supramolecular Chemistry and Self-Assembly Applications

The structural features of this compound make it an intriguing building block for supramolecular chemistry and self-assembly. The presence of a bromine atom allows for the formation of halogen bonds, which are increasingly recognized as a powerful tool for directing crystal engineering and the assembly of complex architectures. rsc.org

Future research should investigate the self-assembly behavior of this compound and its derivatives in the solid state and in solution. The interplay between halogen bonding (C-Br•••N/O), hydrogen bonding (N-H•••O), and π-π stacking interactions could lead to the formation of well-defined supramolecular structures such as tapes, sheets, or porous frameworks.

By rationally designing derivatives with additional recognition motifs, it may be possible to create functional supramolecular materials. For example, the incorporation of long alkyl chains could lead to the formation of liquid crystals, while the introduction of charged groups could result in the formation of hydrogels. The exploration of these possibilities could open up new applications for this compound in areas such as sensing, catalysis, and drug delivery.

Table 5: Potential Supramolecular Assemblies Based on this compound Derivatives
Derivative TypeKey Intermolecular Interaction(s)Potential Supramolecular Structure
Parent Compound Halogen bonding, Hydrogen bonding1D chains or 2D sheets
N-Acyl Derivatives Enhanced hydrogen bonding networkCrystalline co-crystals
Bipyridyl Derivatives Metal coordination, Halogen bondingMetallo-supramolecular cages
Amphiphilic Derivatives Hydrophobic interactions, Hydrogen bondingMicelles or vesicles in aqueous media

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Bromo-5-ethoxyphenyl)methanamine, and how can intermediates be characterized?

  • Methodology : A multi-step synthesis starting with bromination of 5-ethoxybenzaldehyde derivatives, followed by reductive amination, is commonly employed. Intermediate characterization requires HPLC (≥95% purity thresholds) and NMR (e.g., 1^1H NMR: δ 1.35 ppm for ethoxy -CH3_3, δ 4.02 ppm for -OCH2_2-) .
  • Critical Step : Monitor bromine substitution efficiency via GC-MS to avoid over-bromination byproducts.

Q. How can the purity and stability of this compound be ensured during storage?

  • Protocol : Store at 2–8°C under inert gas (argon) to prevent decomposition. Purity verification via HPLC-DAD (λ = 254 nm) and FT-IR (amine N-H stretch ~3300 cm1^{-1}) is recommended. Avoid exposure to moisture to minimize hydrolysis of the ethoxy group .

Q. What spectroscopic techniques are suitable for structural confirmation?

  • Approach : Use 1^1H/13^{13}C NMR to resolve the aromatic region (e.g., coupling constants for bromine-induced deshielding) and HRMS for molecular ion validation (expected [M+H]+^+: 244.03 g/mol) .

Advanced Research Questions

Q. How does the electron-donating ethoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Analysis : The ethoxy group at the 5-position enhances para-directed electrophilic substitution but may reduce Suzuki-Miyaura coupling efficiency due to steric hindrance. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict regioselectivity .
  • Data Contradiction : Some studies report competing C-Br vs. C-O bond cleavage under Pd catalysis; resolve via kinetic isotopic labeling or in situ 19^{19}F NMR (if using fluorinated catalysts) .

Q. What strategies mitigate competing side reactions during functionalization of the primary amine?

  • Experimental Design : Protect the amine with tert-butoxycarbonyl (Boc) groups prior to halogen-lithium exchange. Monitor reaction progress via TLC (silica, hexane:EtOAc 3:1) and isolate intermediates via flash chromatography .
  • Troubleshooting : If Boc deprotection fails, optimize acidolysis conditions (e.g., TFA/DCM vs. HCl/dioxane) using pH-controlled titration .

Q. How can computational models predict the compound’s binding affinity for biological targets (e.g., enzymes)?

  • Methodology : Perform molecular docking (AutoDock Vina) against targets like leucyl-tRNA synthetase. Validate with SPR (surface plasmon resonance; KD < 10 µM) and compare with analogs lacking the ethoxy group .
  • Data Interpretation : Use MM-PBSA (Molecular Mechanics-Poisson Boltzmann Surface Area) to quantify binding energy contributions from bromine and ethoxy substituents.

Safety and Hazard Mitigation

Q. What safety protocols are critical for handling this compound?

  • Risk Management : Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation (H335) and skin contact (H315). Neutralize waste with 1M HCl before disposal .
  • Emergency Response : For spills, adsorb with vermiculite and treat with 5% NaHCO3_3 to neutralize amine residues.

Data Contradiction Resolution

Q. How to resolve discrepancies in reported reaction yields for amine protection steps?

  • Root Cause Analysis : Variability may arise from trace moisture in solvents. Implement Karl Fischer titration to ensure solvent dryness (<50 ppm H2_2O) and compare yields under inert (Schlenk line) vs. ambient conditions .
  • Validation : Replicate reactions using controlled vs. uncontrolled humidity environments, analyzed via LC-MS .

Applications in Drug Discovery

Q. What structural modifications enhance the compound’s pharmacokinetic profile?

  • SAR Study : Replace the ethoxy group with methoxy or fluoro substituents to modulate logP (measured via shake-flask method ). Assess metabolic stability using human liver microsomes (HLM; t1/2_{1/2} > 2 hrs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromo-5-ethoxyphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Bromo-5-ethoxyphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.